6-Amino-1,3-dimethyl-5-nitrosouracil chemical properties
6-Amino-1,3-dimethyl-5-nitrosouracil chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Amino-1,3-dimethyl-5-nitrosouracil
Introduction
6-Amino-1,3-dimethyl-5-nitrosouracil, occasionally referred to by the acronym DANU, is a heterocyclic compound derived from the pyrimidine uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione core, methylated at the N1 and N3 positions, with an amino group at C6 and a nitroso group at C5.[1] This particular arrangement of functional groups, especially the electron-withdrawing nitroso moiety, confers a distinct chemical reactivity that establishes it as a highly valuable and versatile intermediate in organic synthesis.[1]
The primary significance of this compound within the chemical and pharmaceutical sectors is its function as a key precursor for the synthesis of more complex molecules.[1] It is most notably employed as a starting material for producing purine derivatives, including the well-known methylxanthines caffeine and theophylline.[1][2] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1][3] This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and characterization of 6-Amino-1,3-dimethyl-5-nitrosouracil for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis. Understanding these properties is critical for handling, storage, and reaction design.
Core Properties
The fundamental properties of 6-Amino-1,3-dimethyl-5-nitrosouracil are summarized below. The compound's poor solubility in water and common organic solvents, alongside its hygroscopic nature, are key considerations for experimental design.[2][3]
| Property | Value | Source(s) |
| CAS Number | 6632-68-4 | [1][2][4] |
| Molecular Formula | C₆H₈N₄O₃ | [2][3][4] |
| Molecular Weight | 184.15 g/mol | [1][4][5] |
| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [4] |
| Appearance | Solid | [6] |
| Melting Point | 241-243 °C | [3] |
| Solubility | Soluble in lye; insoluble in water, acetone, ethanol, ether, chloroform, dioxane; slightly soluble in DMSO and heated methanol. | [2][3] |
| Stability | Hygroscopic | [3] |
| pKa | 1.16 ± 0.70 (Predicted) | [2] |
Molecular Structure and Crystallography
The structural arrangement of 6-Amino-1,3-dimethyl-5-nitrosouracil is central to its reactivity. X-ray crystallography studies have confirmed its solid-state structure as a monohydrate.[7] A key finding from these studies is that the exocyclic C6-N6 bond exhibits significant double-bond character. This is consistent with the observed chemical behavior of 6-amino groups in similar uracil derivatives and indicates extensive electronic delocalization within the pyrimidine ring.[7] This delocalization influences the nucleophilicity of the amino group and the electrophilicity of the ring system.
The nitroso group at the C5 position can be represented as a resonance hybrid of two canonical forms, which contributes to its electrophilic nature and its role in subsequent cyclization reactions.[7]
Caption: Molecular Structure of 6-Amino-1,3-dimethyl-5-nitrosouracil.
Synthesis and Purification
The most prevalent and reliable method for synthesizing 6-Amino-1,3-dimethyl-5-nitrosouracil is the direct nitrosation of its precursor, 6-Amino-1,3-dimethyluracil.
Synthesis via Nitrosation of 6-Amino-1,3-dimethyluracil
This synthetic route is an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite in an acidic medium, attacks the electron-rich C5 position of the uracil ring. The choice of a dilute acid like hydrochloric or acetic acid is crucial for generating the active electrophile without causing degradation of the starting material.[1]
The reaction's exothermicity necessitates careful temperature control. Initiating the reaction at a reduced temperature (e.g., 10°C) is a critical experimental choice to prevent runaway reactions and the formation of byproducts, thus ensuring a high yield of the desired product.[1] The product conveniently precipitates from the reaction mixture as a distinctly colored solid, simplifying its initial isolation.[1]
Caption: Experimental workflow for the synthesis of DANU via nitrosation.
Experimental Protocol: Nitrosation
-
Dissolution: Dissolve the precursor, 6-amino-1,3-dimethyluracil, in a suitable dilute acid (e.g., 1M HCl or glacial acetic acid) in a reaction vessel.[1]
-
Temperature Control: Place the vessel in an ice bath and cool the solution to approximately 10°C with continuous stirring.[1][3]
-
Nitrosating Agent Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirring solution of the precursor. The rate of addition should be controlled to maintain the reaction temperature.[1]
-
Reaction and Precipitation: Continue stirring the mixture at a reduced temperature. The product, 6-Amino-1,3-dimethyl-5-nitrosouracil, will precipitate out of the solution.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.
-
Purification: For high purity, recrystallize the crude product from a suitable solvent mixture, such as ethanol and water.[1][3] This step is critical to remove any unreacted starting material or side products, ensuring the compound is suitable for subsequent, sensitive synthetic applications.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 6-Amino-1,3-dimethyl-5-nitrosouracil stems from the interplay between the amino and nitroso functional groups. This allows it to serve as a foundational building block for a variety of more complex heterocyclic systems.[1]
Synthesis of Purine Derivatives (Theophylline)
A significant application of this compound is its role as a key intermediate in the synthesis of purine alkaloids.[1] For instance, treatment with benzylidenetriphenylphosphoranes triggers a cyclization reaction that affords theophylline derivatives.[8] This transformation highlights the utility of the nitroso-uracil scaffold in constructing fused ring systems.
Caption: Reaction of DANU to form Theophylline derivatives.
Reactions with Thiols
The reaction of 6-Amino-1,3-dimethyl-5-nitrosouracil with various thiols is complex, leading to a mixture of condensation and oxidation-reduction products.[9][10] Depending on the thiol and reaction conditions, isolated products can include pteridine-2,4-diones, purine-2,6-diones, and 5,6-diamino-1,3-dimethyluracil.[9][11] This reactivity demonstrates the compound's ability to participate in diverse chemical transformations, further expanding its synthetic utility.[9]
Reduction to 5,6-Diamino-1,3-dimethyluracil
The reduction of the C5-nitroso group to an amino group is a pivotal step in many synthetic pathways originating from 6-Amino-1,3-dimethyl-5-nitrosouracil. This transformation yields 5,6-diamino-1,3-dimethyluracil, a direct precursor to caffeine and theophylline. Catalytic hydrogenation is a common method to achieve this.
Experimental Protocol: Catalytic Hydrogenation
-
Suspension: Create an aqueous suspension of 6-Amino-1,3-dimethyl-5-nitrosouracil.[12]
-
Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C) to the suspension.[12]
-
pH Adjustment: Adjust the pH of the suspension to a range of 7 to 10 (optimally 8 to 9.5) using an alkaline solution such as aqueous sodium hydroxide. This step is crucial for reaction efficiency.[12]
-
Hydrogenation: Subject the resulting suspension to hydrogenation under hydrogen pressure (e.g., 1-20 bar) and at a controlled temperature (e.g., 20-60°C) with vigorous stirring.[12]
-
Workup: Once hydrogen uptake ceases, the reaction is complete. The catalyst can then be removed by filtration to yield the 5,6-diamino-1,3-dimethyluracil product.[12]
Spectroscopic Characterization
Confirming the identity and purity of 6-Amino-1,3-dimethyl-5-nitrosouracil relies on standard spectroscopic techniques. The data presented below are typical values reported for this compound.
| Technique | Observed Features |
| ¹H NMR (in DMSO-d₆) | Signals corresponding to the two N-methyl groups (e.g., δ ~2.95 ppm) and the amino protons (e.g., δ ~11.18 ppm for NH).[3] |
| ¹³C NMR | Resonances confirming the uracil backbone and the presence of methyl, amino, and nitroso-substituted carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl groups), and N=O stretching (nitroso group).[5] |
| UV-Vis | An absorption maximum (λmax) around 268 nm in the pH range of 5-10, indicative of π→π* transitions within the uracil ring system.[3] |
Safety and Handling
From a safety perspective, 6-Amino-1,3-dimethyl-5-nitrosouracil must be handled with care. It is classified as suspected of causing cancer (GHS Hazard statement H351).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13] Use a suitable respirator if dust formation is likely.[13]
-
Handling: Obtain, read, and follow all safety instructions before use. Avoid creating dust and avoid contact with skin, eyes, and inhalation.[13]
-
Storage: Store in a cool, dry, and tightly closed container, preferably locked up.[13] The compound is hygroscopic, and proper storage is necessary to maintain its stability and integrity.[3]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.
Conclusion
6-Amino-1,3-dimethyl-5-nitrosouracil is a cornerstone intermediate in heterocyclic chemistry. Its well-defined synthesis, coupled with the versatile reactivity imparted by its nitroso and amino functional groups, makes it an indispensable building block for a wide range of valuable compounds, most notably purine alkaloids like caffeine and theophylline. A thorough understanding of its physicochemical properties, synthetic protocols, and reactivity is essential for any researcher aiming to leverage its synthetic potential. Adherence to strict safety protocols is mandatory due to its suspected carcinogenicity. This guide provides the core technical knowledge required to effectively and safely utilize this important chemical reagent in research and development.
References
-
6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL - ChemBK. [Link]
-
Low, J. N., Howie, R. A., Hueso-Ureña, F., & Moreno-Carretero, M. N. (1992). Structures of 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 48(1), 145-147. [Link]
-
Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - RSC Publishing. [Link]
-
New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - RSC Publishing. [Link]
-
Youssefyeh, R. D. (1975). Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-1859. [Link]
-
6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem. [Link]
-
Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols - RSC Publishing. [Link]
-
Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. [Link]
-
Uracil, 6-amino-1,3-dimethyl-5-nitroso- - NIST WebBook. [Link]
-
6-AMINO-1-METHYL-5-NITROSOURACIL | Georganics. [Link]
-
A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org. [Link]
- Process for preparing 1,3-dimethy-4,5-diaminouracil - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 6. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
